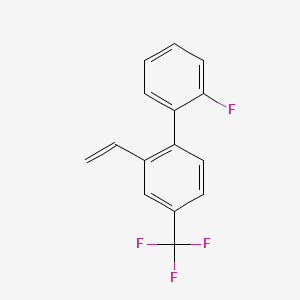
2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl is an organic compound that features a biphenyl core substituted with fluorine, trifluoromethyl, and vinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl core.
Applications De Recherche Scientifique
2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl has several scientific research applications:
Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains fluorine and trifluoromethyl groups and is used in similar applications.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Another related compound with applications in organic synthesis and materials science.
Uniqueness
2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Propriétés
Formule moléculaire |
C15H10F4 |
|---|---|
Poids moléculaire |
266.23 g/mol |
Nom IUPAC |
2-ethenyl-1-(2-fluorophenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H10F4/c1-2-10-9-11(15(17,18)19)7-8-12(10)13-5-3-4-6-14(13)16/h2-9H,1H2 |
Clé InChI |
IWFPJLUCOTURAZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=CC(=C1)C(F)(F)F)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate](/img/structure/B14136313.png)
![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)
![2-(6-Benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid](/img/structure/B14136320.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136321.png)
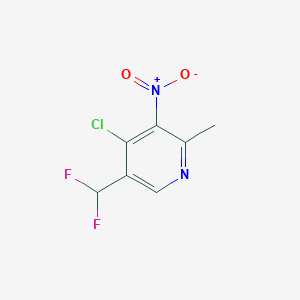
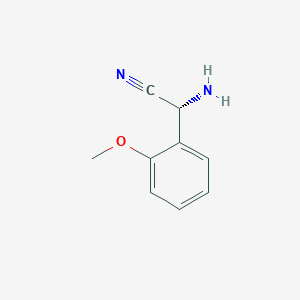
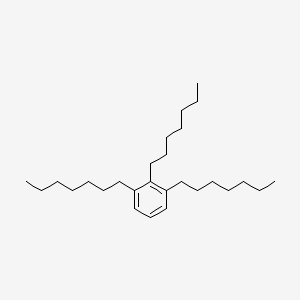
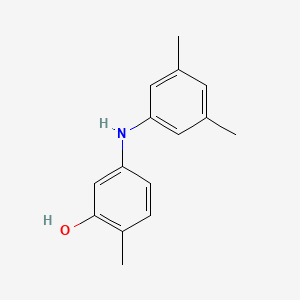

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B14136355.png)
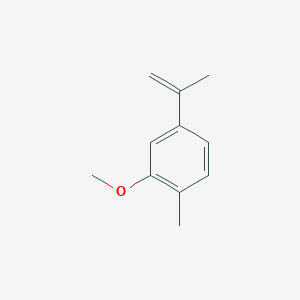
![7-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14136362.png)
![2-[1-(1,3-Benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile](/img/structure/B14136366.png)
![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)
